(2-Amino-6-methylphenyl)methanol

Description

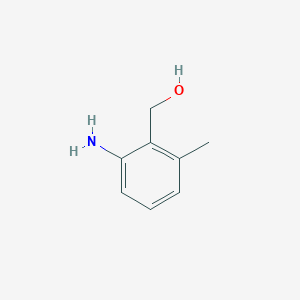

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-amino-6-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-2-4-8(9)7(6)5-10/h2-4,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIHCAGCQVZRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Versatile Synthetic Intermediate

(2-Amino-6-methylphenyl)methanol serves as a crucial precursor in the synthesis of diverse chemical structures, including pharmaceuticals, agrochemicals, and fine chemicals. researchgate.netlookchem.com Its utility stems from the presence of two reactive functional groups—an amine and a primary alcohol—which can be selectively or sequentially modified to construct complex molecular architectures. lookchem.com This dual functionality allows it to participate in a variety of chemical transformations, making it a key intermediate for creating diverse molecular libraries for drug discovery and development. lookchem.com

The compound is particularly noted for its role in the synthesis of nitrogen-containing heterocyclic compounds. As a stable and accessible alternative to more volatile or expensive 2-aminobenzaldehydes, 2-aminobenzyl alcohols like the methyl-substituted variant are instrumental in building fused N-heterocycles such as quinolines and quinazolines. researchgate.net These structural motifs are prevalent in a vast number of biologically active compounds and approved pharmaceutical drugs. For instance, research has demonstrated that 2-aminobenzyl alcohols react with ketones, β-dicarbonyl compounds, and other substrates to form the core of quinoline (B57606) derivatives, often under mild, metal-catalyzed conditions. researchgate.netsioc-journal.cn The electron-donating methyl group on the aromatic ring of this compound can facilitate these transformations, making it a highly effective starting material. nih.gov Furthermore, its derivatives are considered important synthetic intermediates for medicines like anti-ulcer agents. google.com

Contextualization Within Arylmethylamine Chemistry

(2-Amino-6-methylphenyl)methanol belongs to the broader class of arylmethylamines, organic compounds that contain an amino group attached to an aromatic ring system, and also to the class of benzyl (B1604629) alcohols. drugbank.com Arylmethylamines are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. researchgate.net The specific subclass of 2-aminobenzyl alcohols is particularly valuable due to the ortho positioning of the amino and hydroxymethyl groups.

This specific spatial arrangement facilitates intramolecular reactions and cyclizations, a key strategy in the efficient synthesis of heterocyclic systems. scispace.com The reactivity of this compound is a direct reflection of its identity as an arylmethylamine. The nucleophilic character of the aromatic amino group drives reactions such as condensations with carbonyl compounds to form imines, which can then undergo further transformations. scispace.com This reactivity is fundamental to its application in multicomponent reactions for generating molecular diversity. The compound serves as a bifunctional building block, where both the amine and the alcohol can act as reaction sites, enabling the construction of complex polycyclic structures in a controlled manner.

Core Structural Features and Reactive Functional Groups

Reductive Synthesis Routes

The synthesis of this compound is predominantly achieved through the reduction of a carboxylic acid precursor, a transformation for which specific and powerful reducing agents are required.

Reduction of Carboxylic Acid Precursors

The most direct route involves the reduction of the carboxyl group of 2-amino-6-methylbenzoic acid.

The reduction of 2-amino-6-methylbenzoic acid using Lithium Aluminum Hydride (LiAlH₄) is a well-documented and effective method for producing this compound. In a typical procedure, the reduction is carried out in an ether solvent at room temperature. The process involves the initial reaction of the benzoic acid derivative with LiAlH₄, followed by a workup step where excess hydride is decomposed with water. The final product, this compound, is then isolated from the reaction mixture as white crystals. Research has demonstrated that this method can achieve a yield of 73%.

| Reaction Parameter | Value/Condition |

| Starting Material | 2-Amino-6-methylbenzoic acid |

| Reagent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Ether |

| Temperature | Room Temperature |

| Yield | 73% |

This interactive table summarizes the typical reaction conditions for the LiAlH₄ mediated reduction.

The choice of reducing agent is critical for the successful conversion of carboxylic acids to primary alcohols. Lithium Aluminum Hydride (LiAlH₄) is a potent and powerful nucleophilic hydride reducing agent, making it the reagent of choice for the reduction of carboxylic acids and their esters to primary alcohols.

In contrast, other common reducing agents like sodium borohydride (B1222165) (NaBH₄) are not powerful enough to reduce carboxylic acids. Therefore, for the synthesis of this compound from its corresponding benzoic acid, LiAlH₄ is significantly more effective. While other strong reducing agents exist, LiAlH₄ provides a direct and high-yielding pathway for this specific transformation.

| Reducing Agent | Reactivity with Carboxylic Acids | Typical Application |

| Lithium Aluminum Hydride (LiAlH₄) | High | Reduction of esters, carboxylic acids, amides |

| Sodium Borohydride (NaBH₄) | Very Low / Unreactive | Reduction of aldehydes and ketones |

| Diisobutylaluminium hydride (DIBALH) | High | Often used for partial reduction of esters to aldehydes |

This interactive table provides a comparative look at different reducing agents.

Reduction of Other Functionalized Aromatic Precursors

While the primary documented route to this compound involves the reduction of the carboxylic acid, other synthetic strategies could theoretically involve the reduction of different functional groups. For instance, a plausible but less commonly cited route could start from 2-methyl-6-nitrobenzoic acid. This pathway would require a two-step reduction: first, the reduction of the nitro group to an amine, and second, the reduction of the carboxylic acid to the primary alcohol. A list of potential upstream products for the synthesis of this compound includes 2-methyl-6-nitrobenzoic acid and its methyl ester, suggesting that pathways involving the reduction of a nitro group are viable in multi-step syntheses. lookchem.com

Precursor Derivatization Strategies

The synthesis of this compound is intrinsically linked to the availability and reactivity of its direct precursors.

Synthesis from 6-Methylanthranilic Acid

6-Methylanthranilic acid is another name for 2-amino-6-methylbenzoic acid. sigmaaldrich.com Therefore, the synthesis from this precursor is identical to the reductive route described previously (Section 2.1.1.1). Scientific literature confirms that this compound is synthesized from 6-methylanthranilic acid. lookchem.com This starting material, a substituted anthranilic acid, provides the necessary aromatic core with the amino and methyl groups already in the desired positions, making the subsequent reduction of the carboxylic acid a straightforward and efficient final step.

Optimization of Substituted Benzyl (B1604629) Alcohol Synthesis

The synthesis of substituted benzyl alcohols, such as this compound, is a fundamental process in organic chemistry, with significant research dedicated to optimizing reaction conditions for higher yields and selectivity. A primary route to this class of compounds is the reduction of the corresponding carboxylic acid or its ester. For instance, the synthesis of this compound can be envisioned starting from 2-amino-6-methylbenzoic acid.

Key optimization strategies in the synthesis of substituted benzyl alcohols often revolve around the choice of catalyst, solvent, temperature, and the specific synthetic protocol employed. Research into the synthesis of various benzyl alcohols has highlighted several effective methods that could be applicable.

Catalytic Systems and Reaction Conditions:

The efficiency of benzyl alcohol synthesis is highly dependent on the catalytic system. For example, nickel complexes with specialized ligands like 1,5-diaza-3,7-diphosphacyclooctane have been shown to be effective in the reductive coupling of aryl iodides with aldehydes or alcohols. organic-chemistry.org Similarly, rhodium catalysts, particularly with tri(tert-butyl)phosphine as a ligand, can accelerate the addition of arylboronic acids to aldehydes, even at ambient temperatures. organic-chemistry.org

Photoredox catalysis combined with nickel has emerged as a powerful tool for the enantioselective reductive cross-coupling of aryl halides with α-bromobenzoates, yielding chiral secondary benzylic alcohols. organic-chemistry.org Another approach involves the use of magnetically separable nanoparticles, such as NiFe₂O₄, which serve as reusable catalysts for the selective oxidation of benzyl alcohols to benzaldehydes, a reverse reaction that underscores the importance of catalyst choice in determining the final product. rsc.org This process can achieve high conversion rates under relatively mild conditions. rsc.org

The optimization of reaction conditions extends to the choice of solvent and temperature. Studies on the oxidation of benzyl alcohol have shown that solvents like toluene (B28343) can be superior to others such as water, ethanol, or DMSO in specific photocatalytic systems. researchgate.net Temperature also plays a critical role; for instance, in the NiFe₂O₄-catalyzed oxidation of benzyl alcohol, a temperature of 60 °C was found to be optimal for achieving high yield without resorting to higher, less energy-efficient temperatures. rsc.org

The following table summarizes various optimized conditions for the synthesis and transformation of substituted benzyl alcohols based on recent literature findings.

| Catalyst System | Substrates | Reagents/Conditions | Product | Yield | Reference |

| Rh/tri(tert-butyl)phosphine | Aryl/alkenylboronic acids, Aldehydes | Room Temperature | Secondary Alcohols | Good | organic-chemistry.org |

| Ni/1,5-diaza-3,7-diphosphacyclooctane | Aryl iodides, Aldehydes/Alcohols | Reductive or redox-neutral coupling | Secondary Alcohols | N/A | organic-chemistry.org |

| Dual Ni/Photoredox | Aryl halides, α-Bromobenzoates | Asymmetric reductive cross-coupling | Chiral Secondary Benzylic Alcohols | High | organic-chemistry.org |

| NiFe₂O₄ Nanoparticles | Substituted Benzyl Alcohols | t-butyl hydroperoxide, 60 °C | Substituted Benzaldehydes | up to 85% | rsc.org |

| Iron(III) Chloride | Substituted Benzylic Alcohols | Propylene (B89431) Carbonate, 70-120 °C | Symmetrical Ethers | 43-88% | nih.gov |

This table is interactive. Users can sort and filter the data.

Emerging Synthetic Approaches for Aminomethylated Aryl Compounds

The synthesis of aminomethylated aryl compounds, a class that includes this compound, is undergoing significant advancement with the development of novel and more efficient synthetic methods. These emerging approaches offer alternatives to traditional methods, often providing improved yields, better functional group tolerance, and more environmentally friendly conditions.

One of the most prominent emerging techniques is the use of nickel-catalyzed electrochemical redox-neutral cross-coupling . This method allows for the aminomethylation of aryl bromides under mild conditions. acs.org By utilizing a convergent paired electrolysis system, it avoids the need for terminal oxidants or sacrificial metal reductants, making it a more sustainable and practical protocol for forming C(sp²)–C(sp³) bonds. acs.org The method demonstrates broad functional group tolerance, which is crucial for the synthesis of complex molecules. acs.org

The Mannich reaction and its modifications remain a cornerstone for the synthesis of aminomethylated compounds. bohrium.com This reaction typically involves an aldehyde, an amine, and a compound with an active hydrogen. bohrium.com Recent research has focused on expanding the scope and efficiency of this reaction. For example, an innovative approach utilizes dichloromethane (B109758) (DCM) as a methylene (B1212753) source for the aminomethylation of aromatic compounds, including the direct synthesis of aminomethyl-substituted aryl alcohols. frontiersin.orgresearchgate.net This ultrasound-promoted method can be applied to various aza-heterocyclic compounds, offering good to excellent yields. frontiersin.orgresearchgate.net

Furthermore, transition-metal-catalyzed reactions are being explored for aminomethylation. Copper(II)-catalyzed aerobic aminomethylation and cycloisomerization of propiolates with imines represent a novel pathway to functionalized heterocyclic compounds. beilstein-journals.org

The following table highlights some of the emerging synthetic approaches for producing aminomethylated aryl compounds.

| Method | Key Features | Substrates | Products | Yield | Reference |

| Nickel-Catalyzed Electrochemical Coupling | Redox-neutral, mild conditions, broad functional group tolerance | Aryl Bromides | Aminomethylated Aryl Compounds | N/A (63 examples) | acs.org |

| Ultrasound-Promoted Aminomethylation | Uses Dichloromethane as C1 source | Aza-heterocyclic compounds, Aryl alcohols | N-aminomethylated derivatives | Good to Excellent | frontiersin.orgresearchgate.net |

| Modified Mannich Reaction | One-pot synthesis | 8-hydroxyquinoline, formaldehyde, various amines | Aminomethylated 8-hydroxyquinolines | Varied | bohrium.com |

| Copper(II)-Catalyzed Aminomethylation/Cycloisomerization | Aerobic conditions, domino reaction | Propiolates, Imines | Imidazo[1,2-a]pyridines | Good | beilstein-journals.org |

This table is interactive. Users can sort and filter the data.

These advanced methodologies underscore the continuous effort within the scientific community to develop more efficient, selective, and sustainable synthetic routes for valuable chemical compounds like this compound.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of this compound provide efficient pathways to construct fused heterocyclic systems. A notable example is the formation of 1,4-dihydrobenz[d] acs.orgnih.govoxazin-2-one derivatives, which are significant scaffolds in medicinal chemistry.

Formation of 1,4-Dihydrobenz[d]acs.orgnih.govoxazin-2-one Derivatives

The synthesis of 1,4-dihydrobenz[d] acs.orgnih.govoxazin-2-one derivatives from this compound is a key transformation that has been investigated for the preparation of various biologically active molecules. acs.orgnih.govresearchgate.net

The reaction of this compound with phosgene (B1210022) in the presence of a base such as triethylamine (B128534) is a common and effective method for the synthesis of 5-methyl-1,4-dihydrobenz[d] acs.orgnih.govoxazin-2-one. acs.orgacs.org This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity of phosgene. acs.org

The procedure involves the slow addition of a phosgene solution to a mixture of this compound and triethylamine in THF, maintaining the temperature below 10 °C. acs.org After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an extended period to ensure complete cyclization. acs.org The triethylamine acts as a base to neutralize the hydrogen chloride generated during the reaction.

Table 1: Reaction Conditions for the Synthesis of 5-Methyl-1,4-dihydrobenz[d] acs.orgnih.govoxazin-2-one acs.org

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Phosgene (in toluene), Triethylamine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | < 10 °C (addition), then room temperature |

| Reaction Time | 16 hours |

The ring closure to form the 1,4-dihydrobenz[d] acs.orgnih.govoxazin-2-one ring system is proposed to proceed through a multi-step mechanism. While several pathways can be envisioned, a plausible mechanism involves the initial formation of a carbamoyl (B1232498) chloride intermediate, followed by an intramolecular nucleophilic attack.

Initially, the amino group of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion, facilitated by triethylamine, to form an isocyanate intermediate or a carbamoyl chloride.

The subsequent and crucial step is the intramolecular cyclization. The hydroxyl group of the benzyl alcohol moiety then attacks the carbonyl carbon of the isocyanate or carbamoyl chloride. This intramolecular nucleophilic addition leads to the formation of the six-membered heterocyclic ring. A final deprotonation step, again assisted by triethylamine, yields the stable 1,4-dihydrobenz[d] acs.orgnih.govoxazin-2-one derivative.

For related systems, a mechanism involving an azaquinodimethane intermediate has been postulated, particularly when an electron-withdrawing group is present ortho to the amine functionality, which facilitates a base-induced elimination. acs.org However, for the direct cyclization with phosgene, the pathway through the carbamoyl chloride or isocyanate is generally considered more direct.

Catalytic Cross-Coupling and Functionalization

This compound can also participate in catalytic cross-coupling and functionalization reactions, enabling the formation of more complex molecular architectures. Ruthenium-catalyzed reactions have emerged as powerful tools for such transformations. arabjchem.orgdtu.dk

Ruthenium(III)-Catalyzed Coupling Reactions

Ruthenium catalysts, particularly Ru(III) species, are known to catalyze a variety of coupling reactions, including those involving C-C and C-N bond formation. nih.govacs.org These reactions often proceed through a "borrowing hydrogen" or "hydrogen transfer" mechanism, where alcohols are temporarily oxidized to aldehydes or ketones, which then participate in the coupling reaction before being reduced back to the alcohol or a related functional group.

The condensation of this compound with a ketone, such as 3',5'-dimethylacetophenone, catalyzed by a Ruthenium(III) species, represents a modification of the Friedländer annulation for quinoline (B57606) synthesis. researchgate.net This type of reaction typically involves the in situ oxidation of the primary alcohol to an aldehyde, which then undergoes condensation with the enolate of the ketone.

The proposed catalytic cycle for this transformation, based on related ruthenium-catalyzed α-alkylation of ketones with alcohols, can be outlined as follows: researchgate.netresearchgate.net

Oxidation: The ruthenium catalyst, in the presence of a base, first oxidizes this compound to the corresponding aldehyde, 2-amino-6-methylbenzaldehyde (B3318386), generating a ruthenium hydride species.

Aldol (B89426) Condensation: The 3',5'-dimethylacetophenone is deprotonated by the base to form an enolate. This enolate then attacks the carbonyl group of the in situ-generated 2-amino-6-methylbenzaldehyde in an aldol-type condensation.

Dehydration: The resulting aldol adduct readily undergoes dehydration to form an α,β-unsaturated ketone (a chalcone (B49325) derivative).

Intramolecular Cyclization: The amino group of the aniline (B41778) moiety then attacks the carbonyl group of the ketone intramolecularly, leading to the formation of a dihydroquinoline intermediate.

Aromatization: Subsequent elimination of water and tautomerization, potentially facilitated by the ruthenium catalyst, leads to the formation of the aromatic quinoline ring.

Catalyst Regeneration: The ruthenium hydride species is then involved in the reduction of an intermediate, regenerating the active ruthenium catalyst for the next cycle.

Table 2: Proposed Intermediates in the Ru(III)-Catalyzed Condensation

| Step | Intermediate |

| 1 | 2-Amino-6-methylbenzaldehyde |

| 2 | Aldol Adduct |

| 3 | α,β-Unsaturated Ketone |

| 4 | Dihydroquinoline Intermediate |

| 5 | Final Quinolone Product |

This catalytic approach provides an efficient and atom-economical route to substituted quinolines from readily available starting materials.

Role of Dichlorotris(triphenylphosphine)ruthenium(II)

Dichlorotris(triphenylphosphine)ruthenium(II), RuCl₂(PPh₃)₃, is a versatile coordination complex that serves as a precatalyst for a wide array of chemical transformations. wikipedia.org Its general utility includes catalysis of oxidations, reductions, cross-couplings, cyclizations, and isomerizations. wikipedia.orgub.edu While specific studies detailing its direct mechanistic interaction with this compound are not extensively documented in the provided search results, its known catalytic functions allow for postulation of its role in potential transformations of this substrate.

The complex is notably used for the N-alkylation of amines with alcohols, a process known as "borrowing hydrogen". wikipedia.org In this type of reaction, the ruthenium complex would first catalyze the dehydrogenation of the alcohol, this compound, to form an intermediate aldehyde. This aldehyde would then react with the amino group of a second molecule (intermolecularly) or the same molecule (intramolecularly) to form an imine. The final step involves the hydrogenation of the imine by the ruthenium hydride species formed in the initial dehydrogenation, yielding the alkylated amine and regenerating the catalyst.

RuCl₂(PPh₃)₃ is also an efficient catalyst for carbon-carbon bond formation through cross-coupling of alcohols via C-H activation. wikipedia.org Additionally, it facilitates the oxidation of alcohols to aldehydes or ketones using various peroxides or oxygen. wikipedia.org Given the structure of this compound, RuCl₂(PPh₃)₃ could catalyze its self-condensation or its reaction with other nucleophiles, leveraging its ability to activate the benzylic alcohol. The presence of both an amino group and a primary alcohol functionality within the same molecule offers potential for intramolecular cyclization reactions or polymerization catalyzed by this ruthenium complex. The interaction of RuCl₂(PPh₃)₃ with amines and alcohols can lead to the formation of new ruthenium complexes with modified reactivity. rsc.orgrsc.org

Modified Mitsunobu Reaction Pathways

The classical Mitsunobu reaction facilitates the conversion of primary and secondary alcohols into various functional groups, including esters and ethers, through a redox condensation involving a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like DEAD). organic-chemistry.orgtcichemicals.com The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.org However, the scope of traditional Mitsunobu conditions is often limited by the pKa of the nucleophile, which generally needs to be below 11. tcichemicals.com Modified procedures have been developed to overcome this limitation, for instance, to allow for the use of more basic amines as nucleophiles. researchgate.net

Formation of Benzylamine (B48309) Derivatives

A key application of modified reaction pathways involving this compound is the synthesis of benzylamine derivatives. Research has demonstrated a novel method for synthesizing benzylamine derivatives with an aminomethyl side chain positioned ortho to an amino group in an o-nitroaniline derivative, starting from a substituted benzyl alcohol derived from this compound. acs.org

In a specific example, a derivative of this compound, namely 6-bromo-5-methyl-8-nitro-1,4-dihydrobenz[d] ub.eduacs.orgoxazin-2-one, is treated directly with various nucleophilic amines. acs.org This reaction, when heated in a high-boiling solvent like dimethylformamide (DMF) or neat with an excess of the amine, yields the corresponding aminoalkyl derivatives. acs.org The reaction demonstrates that a range of amines can be used, although the yields are influenced by the steric bulk and basicity of the amine. acs.org

Table 1: Synthesis of Benzylamine Derivatives from a Benz[d] ub.eduacs.orgoxazin-2-one Derivative

| Amine | Product | Yield (%) |

|---|---|---|

| Piperidine | N-((2-Amino-3-nitro-5-bromo-6-methylphenyl)methyl)piperidine | 75 |

| Morpholine | 4-((2-Amino-3-nitro-5-bromo-6-methylphenyl)methyl)morpholine | 80 |

| Dibenzylamine | N-((2-Amino-3-nitro-5-bromo-6-methylphenyl)methyl)-N,N-dibenzylamine | 50 |

| Pyrrolidine | 1-((2-Amino-3-nitro-5-bromo-6-methylphenyl)methyl)pyrrolidine | 70 |

Data sourced from a study on the synthesis of aminomethyl o-nitroanilines. acs.org

Postulated Azaquinodimethane Intermediate Generation

The mechanism for the formation of benzylamine derivatives from the benz[d] ub.eduacs.orgoxazin-2-one precursor is not a simple Sₙ2 nucleophilic ring-opening of the cyclic carbamate (B1207046). acs.org Instead, the reaction is postulated to proceed through the generation of a reactive azaquinodimethane (also known as aza-o-xylylene) intermediate. acs.orgscience.gov

The proposed mechanism involves an initial attack by the amine at the carbamate carbonyl group. acs.org This is considered the yield-limiting step. Following this, a base-induced elimination is thought to occur, leading to the formation of the transient azaquinodimethane intermediate. acs.org This highly reactive species is then trapped by the amine present in the reaction mixture to form the final benzylamine product. The generation of this intermediate is not solely dependent on temperature or basicity, as heating the starting material in DMF or with strong, non-nucleophilic bases resulted only in the recovery of the starting material. acs.org This pathway is analogous to mechanisms proposed for other modified Mitsunobu reactions and certain thermal reactions involving CO₂ extrusion. acs.org

Other Diversification Reactions at Aromatic and Benzylic Centers

Beyond the transformations at the benzylic alcohol, the aromatic ring of this compound and its derivatives is amenable to further functionalization. These reactions allow for the diversification of the core structure, enabling the synthesis of a wider range of compounds.

Electrophilic aromatic substitution reactions are a common strategy for functionalizing arenes. In the context of derivatives of this compound, such as 5-methyl-1,4-dihydrobenz[d] ub.eduacs.orgoxazin-2-one, both bromination and nitration have been successfully carried out. acs.org

Bromination: Treatment of the benzoxazinone (B8607429) derivative with bromine in a mixture of glacial acetic acid and trifluoroacetic acid (TFA) results in the selective bromination of the aromatic ring. acs.org

Nitration: The aromatic ring can be nitrated using concentrated nitric acid in acetic anhydride (B1165640). This reaction can lead to a mixture of regioisomers, which can be separated. acs.org

These substitutions introduce valuable functional groups that can be used for subsequent cross-coupling reactions or other transformations, further expanding the chemical space accessible from the initial scaffold. Benzylic substitution reactions on related structures are also a known pathway for diversification, though they can sometimes be accompanied by side reactions depending on the substrate and conditions. sit.edu.cn

Table 2: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Bromination | Br₂ in Acetic Acid/TFA | 6-Bromo-5-methyl-1,4-dihydrobenz[d] ub.eduacs.orgoxazin-2-one |

| Nitration | Conc. HNO₃ in Acetic Anhydride | 6-Nitro- and 8-Nitro-5-methyl-1,4-dihydrobenz[d] ub.eduacs.orgoxazin-2-one |

Data sourced from a study on the synthesis of substituted 1,4-dihydrobenz[d] ub.eduacs.orgoxazin-2-ones. acs.org

Synthesis and Characterization of Derivatives and Analogues

Heterocyclic Derivatives from (2-Amino-6-methylphenyl)methanol

The presence of proximate amino and hydroxymethyl groups in this compound facilitates the construction of various heterocyclic ring systems.

Benz[d]Current time information in Bangalore, IN.google.comoxazin-2-one Derivatives

This compound can be cyclized to form 5-methyl-1,4-dihydrobenz[d] Current time information in Bangalore, IN.google.comoxazin-2-one. This reaction is typically achieved by treating the starting material with phosgene (B1210022) in the presence of a base like triethylamine (B128534) in a suitable solvent such as tetrahydrofuran (B95107) (THF). acs.org The resulting benz[d] Current time information in Bangalore, IN.google.comoxazin-2-one can then undergo further reactions. For instance, nitration of 5-methyl-1,4-dihydrobenz[d] Current time information in Bangalore, IN.google.comoxazin-2-one with concentrated nitric acid in acetic anhydride (B1165640) yields a mixture of nitro derivatives, including 6-nitro and 8-nitro isomers. acs.org

One notable derivative, 6-bromo-5-methyl-8-nitro-1,4-dihydrobenz[d] Current time information in Bangalore, IN.google.comoxazin-2-one, serves as a key intermediate for the synthesis of various substituted aminomethyl o-nitroanilines. acs.org This is accomplished by reacting the benz[d] Current time information in Bangalore, IN.google.comoxazin-2-one derivative with a range of nucleophilic amines. acs.org The reaction mechanism is proposed to proceed through an acyclic piperidinyl carbamate (B1207046) intermediate, which then undergoes base-induced elimination to form an azaquinodimethane intermediate, followed by conjugate addition of the amine. acs.org

Table 1: Synthesis of Substituted Aminomethyl o-Nitroanilines from 6-Bromo-5-methyl-8-nitro-1,4-dihydrbenz[d] Current time information in Bangalore, IN.google.comoxazin-2-one

| Amine (NR1R2) | Product | Yield (%) |

| Piperidine | 2-Amino-5-bromo-3-nitro-N-piperidin-1-yl-toluene | Not specified |

| Dibenzylamine | 2-Amino-N-benzyl-5-bromo-N-(dibenzylaminomethyl)-3-nitrotoluene | 50 |

Hydroxyquinolin-2(1H)-one Synthesis

While direct synthesis from this compound is not explicitly detailed, this compound is a precursor to intermediates used in the synthesis of hydroxyquinolin-2(1H)-one derivatives. For example, this compound can be prepared by the reduction of 2-amino-6-methylbenzoic acid using a reducing agent like lithium aluminum hydride. google.com This amino alcohol can then be utilized in multi-step syntheses to construct the quinolinone core. General methods for synthesizing 4-hydroxy-quinolin-2-one involve the cyclization of N-substituted anthranilic acids.

Substituted o-Nitroaniline Derivatives

This compound is a precursor for synthesizing substituted o-nitroaniline derivatives. The synthesis of these derivatives often begins with the nitration of an intermediate derived from the starting amino alcohol. For example, the cyclized product, 5-methyl-1,4-dihydrobenz[d] Current time information in Bangalore, IN.google.comoxazin-2-one, can be nitrated to produce nitro derivatives which are then used to generate substituted aminomethyl o-nitroanilines. acs.org A general method for preparing nitroaniline derivatives involves the reaction of an aromatic nitro compound with an O-alkylhydroxylamine in the presence of a base. google.com

The synthesis of N-phenacyl-N-p-tolylsulphonyl-o-nitroanilines and their subsequent cyclization by sodium alkoxides represents another route to related heterocyclic systems, specifically 2-alkoxybenzimidazole N-oxides. rsc.org

Related Aminophenylmethanol Isomers

The structural isomers of this compound also serve as important building blocks in organic synthesis.

(4-Amino-3-methylphenyl)methanol Analogues

Analogues of (4-Amino-3-methylphenyl)methanol are utilized in the synthesis of various compounds. For instance, 2-(4-amino-3-methylphenyl)benzothiazole has been a subject of study for its potential applications. ijirset.com The synthesis of such compounds often involves the reaction of a substituted aniline (B41778) with a suitable reagent to form the desired heterocyclic system.

(2-Amino-4-methylphenyl)methanol Analogues

Analogues of (2-Amino-4-methylphenyl)methanol are also valuable synthetic intermediates. For example, the condensation of p-methylaniline with benzoylacetone (B1666692) yields (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one. researchgate.net This reaction highlights the utility of aminophenyl derivatives in forming enaminones, which are versatile precursors in organic synthesis.

Table 2: Characterization Data for (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one

| Property | Value |

| Melting Point | 94.70 °C |

| Boiling Point | 232.60 °C |

| Crystal System | Orthorhombic |

| Space Group | Pccn |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. wikipedia.org For (2-Amino-6-methylphenyl)methanol, various NMR experiments confirm the arrangement of protons and carbons and provide insights into the spatial orientation of the substituent groups on the aromatic ring.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electronic effects of the amino (-NH₂), methyl (-CH₃), and hydroxymethyl (-CH₂OH) groups. In a typical deuterated solvent like DMSO-d₆, the spectrum would exhibit characteristic signals for each type of proton. For the closely related compound 1-(2-Amino-6-methylphenyl)ethan-1-ol, specific shifts have been reported in DMSO-d6, which can be used to infer the approximate shifts for the target molecule. rsc.org The aromatic region typically shows a triplet for the proton at the 4-position and two doublets for the protons at the 3- and 5-positions. rsc.org

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred from |

|---|---|---|---|

| Aromatic-H (C4) | ~6.8 | Triplet (t) | rsc.org |

| Aromatic-H (C3, C5) | ~6.3-6.4 | Doublet (d) | rsc.org |

| Amine (-NH₂) | Broad singlet | Singlet (s) | General knowledge |

| Alcohol (-OH) | Broad singlet | Singlet (s) | General knowledge |

| Methylene (B1212753) (-CH₂OH) | ~4.5 | Singlet (s) | rsc.org |

Note: The chemical shifts of NH₂ and OH protons are variable and depend on concentration, temperature, and solvent. pitt.eduucl.ac.uk

The Nuclear Overhauser Effect (NOE) is a phenomenon used to determine which atoms are close to each other in space (typically within 5 Å). libretexts.org An NOE experiment, such as NOESY (Nuclear Overhauser Effect Spectroscopy), is invaluable for confirming the ortho substitution pattern of this compound. wikipedia.org

Irradiation of the methyl (-CH₃) protons would be expected to produce an NOE enhancement in the signal of the adjacent aromatic proton at the C5 position. Conversely, irradiating the methylene (-CH₂OH) protons should enhance the signal of the aromatic proton at the C3 position. These correlations definitively confirm the 1,2,3-substitution pattern on the benzene (B151609) ring. libretexts.org

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes, such as replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N. medchemexpress.comsigmaaldrich.com This technique is a powerful tool for elucidating reaction mechanisms and assigning NMR signals unambiguously. medchemexpress.com

While specific isotopic labeling studies for this compound are not widely documented, such strategies could be employed to study its chemical transformations. For example, synthesizing the compound with a ¹³C-labeled hydroxymethyl group ([¹³C]-CH₂OH) would allow researchers to track the fate of this specific carbon atom in subsequent reactions using ¹³C NMR spectroscopy. Similarly, deuteration of the amine or alcohol groups can help in assigning their respective signals in the ¹H NMR spectrum and in studying proton transfer mechanisms. sigmaaldrich.com The use of stable isotope-labeled internal standards is also a common practice in quantitative analysis by mass spectrometry. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. whitman.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. whitman.edu The monoisotopic mass of this compound (C₈H₁₁NO) is 137.08406 Da. uni.lu

Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion ([M]⁺˙) at m/z = 137. This ion can then undergo fragmentation. Common fragmentation patterns for aromatic alcohols and amines include:

Loss of a hydrogen atom: [M-H]⁺ at m/z 136.

Loss of water: [M-H₂O]⁺˙ at m/z 119, a common fragmentation for alcohols. uni.lu

Alpha-cleavage: Loss of the hydroxymethyl radical (•CH₂OH) is less common, but cleavage of the C-C bond next to the amine group is a characteristic fragmentation pathway for amines. libretexts.org

Formation of a substituted tropylium (B1234903) ion: Rearrangement and loss of neutral molecules can lead to stable aromatic cations. For the related 2-Amino-6-methylbenzaldehyde (B3318386), a base peak at m/z 106 corresponding to the loss of the formyl group (•CHO) is observed. rsc.org For the alcohol, a prominent fragment at m/z 120, corresponding to the loss of the hydroxyl radical (•OH), is expected.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description | Reference |

|---|---|---|---|

| 137 | [C₈H₁₁NO]⁺˙ | Molecular Ion ([M]⁺˙) | uni.lu |

| 136 | [C₈H₁₀NO]⁺ | Loss of a hydrogen atom ([M-H]⁺) | uni.lu |

| 120 | [C₈H₁₀N]⁺ | Loss of hydroxyl radical ([M-OH]⁺) | uni.lu |

| 119 | [C₈H₉N]⁺˙ | Loss of water ([M-H₂O]⁺˙) | uni.lu |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. spectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. The O-H stretch of the alcohol and the N-H stretches of the primary amine both appear in the 3200-3600 cm⁻¹ region. docbrown.info The O-H band is typically broad due to hydrogen bonding, while the primary amine shows two sharp peaks (symmetric and asymmetric stretching). docbrown.info

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of the non-polar bonds of the aromatic ring and the C-C skeletal framework. spectroscopyonline.commdpi.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |

|---|---|---|---|---|

| Alcohol O-H | Stretch, H-bonded | 3200 - 3400 (broad) | IR | docbrown.info |

| Primary Amine N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 (two sharp bands) | IR | General knowledge |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman | General knowledge |

| Aliphatic C-H | Stretch | 2850 - 3000 | IR, Raman | researchgate.net |

| Aromatic C=C | Stretch | 1450 - 1600 | IR, Raman | General knowledge |

| Amine N-H | Bend (Scissoring) | 1590 - 1650 | IR | General knowledge |

High-Resolution Chromatography for Purity Assessment and Mixture Separation

High-resolution chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. amazonaws.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a commonly used method for the analysis of moderately polar aromatic compounds. A typical system would employ a C18 stationary phase column with a mobile phase gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid. amazonaws.comejbps.com Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic ring absorbs strongly. amazonaws.com

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable compounds. Due to the polar -OH and -NH₂ groups, derivatization may sometimes be employed to increase volatility and improve peak shape, although it is often possible to analyze such compounds directly. mdpi.com This technique is highly effective for identifying and quantifying trace impurities. nih.gov

Computational and Theoretical Investigations of 2 Amino 6 Methylphenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of (2-Amino-6-methylphenyl)methanol. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and various reactivity descriptors.

The electronic structure of this compound is characterized by the interplay of the electron-donating amino (-NH2) and methyl (-CH3) groups and the electron-withdrawing hydroxymethyl (-CH2OH) group attached to the benzene (B151609) ring. DFT calculations, such as those performed using the B3LYP functional with a 6-311++G(d,p) basis set, can provide a detailed picture of this electronic environment. ijcce.ac.irresearchgate.net Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO is typically localized on the electron-rich aromatic ring, particularly near the amino group, indicating this region's propensity to donate electrons in chemical reactions. The LUMO, conversely, would be distributed over the aromatic system, representing the likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For analogous aromatic amines and benzyl (B1604629) alcohols, this gap is influenced by the nature and position of substituents. ijcce.ac.ir

Reactivity descriptors derived from these calculations, such as molecular electrostatic potential (MEP), provide a visual representation of the charge distribution. The MEP map would highlight the electron-rich (negative potential) regions around the nitrogen and oxygen atoms, suggesting their role as sites for electrophilic attack and hydrogen bonding. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the delocalization of electron density and hyperconjugative interactions within the molecule. ijcce.ac.ir These calculations reveal the stabilization energy associated with electron delocalization from the lone pairs of the nitrogen and oxygen atoms into the aromatic π-system.

Table 1: Representative Calculated Electronic Properties for a Substituted Aromatic Amine (Note: This data is illustrative for a related molecule, as specific data for this compound is not available in the searched literature.)

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Data is hypothetical and based on typical values for similar aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis

The presence of the flexible hydroxymethyl group in this compound gives rise to multiple possible conformations, which can be explored using Molecular Dynamics (MD) simulations. MD simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior and conformational preferences. nih.govnih.gov

The key dihedral angles determining the conformation are the C(aryl)-C(aryl)-C(methylene)-O angle and the C(aryl)-C(methylene)-O-H angle. The rotation around the C(aryl)-C(methylene) bond dictates the orientation of the hydroxyl group relative to the aromatic ring. Studies on benzyl alcohol and its derivatives have shown that both planar and gauche conformations can be stable, with the relative energies depending on the substitution pattern and the environment (gas phase vs. solvent). colostate.eduresearchgate.net For this compound, intramolecular hydrogen bonding between the hydroxyl hydrogen and the amino nitrogen could significantly influence the conformational landscape, potentially favoring a specific conformer.

MD simulations can be performed in a simulated solvent environment to mimic experimental conditions more closely. nih.govsemanticscholar.org By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules, as the conformation can dictate the accessibility of key functional groups.

Table 2: Torsional Angle Preferences in Substituted Benzyl Alcohols (Note: This data is illustrative and based on general findings for related compounds.)

| Dihedral Angle | Preferred Conformation(s) | Potential Stabilizing Interactions |

| Ar-C-O-H | gauche or anti | Intramolecular hydrogen bonding |

| Ar-Ar-C-O | Perpendicular or Planar | Steric hindrance, hyperconjugation |

Conformations are highly dependent on the specific substitution pattern and the medium.

In Silico Prediction of Reaction Pathways and Intermediates

Computational methods are invaluable for predicting and analyzing potential reaction pathways for this compound, offering a safer and more cost-effective alternative to extensive experimental screening. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby elucidating the reaction mechanism. researchgate.netcaltech.edu

One important reaction pathway for aminobenzyl alcohols is oxidation. The alcohol moiety can be oxidized to an aldehyde or a carboxylic acid, while the amino group can also undergo oxidation. Computational studies can predict the relative activation energies for these different oxidation pathways, suggesting which products are likely to form under specific conditions. For instance, the oxidation of the alcohol could proceed via a hydride transfer mechanism, and the feasibility of this can be assessed by calculating the energy of the transition state. rsc.org

Another significant reaction pathway for 2-aminobenzyl alcohols is their use in the synthesis of quinolines and other heterocyclic compounds through condensation reactions. researchgate.netresearchgate.net In silico studies can model the reaction intermediates, such as the formation of an imine followed by intramolecular cyclization. By calculating the energies of these intermediates and the transition states connecting them, the most plausible reaction mechanism can be determined. This can aid in optimizing reaction conditions, such as the choice of catalyst or solvent.

Table 3: Predicted Energetics for a Hypothetical Reaction Pathway (Note: This data is illustrative for a generic reaction of a substituted aminobenzyl alcohol.)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 | +15 |

| 3 | Intermediate | -5 |

| 4 | Transition State 2 | +20 |

| 5 | Products | -10 |

These values are hypothetical and serve to illustrate the type of data obtained from reaction pathway modeling.

Structure-Property Relationship Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for establishing quantitative structure-property relationships (QSPR). By calculating various molecular descriptors for this compound and its derivatives, it is possible to correlate these descriptors with macroscopic properties. ijcce.ac.irdergipark.org.tr

For example, DFT can be used to calculate electronic properties like the distribution of electron density, which can be related to the molecule's reactivity and intermolecular interactions. The calculated polarizability and hyperpolarizability can predict the non-linear optical (NLO) properties of the material, which is relevant for applications in optoelectronics. ijcce.ac.ir

Furthermore, by systematically modifying the structure of this compound in silico (e.g., by changing substituents on the aromatic ring) and calculating the resulting changes in properties, a QSPR model can be developed. This allows for the rational design of new molecules with desired properties. For instance, one could investigate how different electron-donating or -withdrawing groups at various positions on the ring affect the HOMO-LUMO gap, and consequently, the molecule's reactivity or spectral properties.

DFT calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman spectra). researchgate.net By comparing these predicted spectra with experimental data, the accuracy of the computational model can be validated, and a more detailed assignment of the experimental spectra can be achieved.

Strategic Applications in Organic Synthesis and Materials Science

Intermediate in Pharmaceutical Synthesis

(2-Amino-6-methylphenyl)methanol serves as a key intermediate in the synthesis of pharmaceutical compounds. lookchem.combldpharm.com The presence of both nucleophilic amino and hydroxyl groups allows for the construction of diverse and complex molecular frameworks, which is a critical aspect of drug discovery. lookchem.commdpi.com These functional groups provide reactive sites for building larger molecules, enabling the controlled and stepwise synthesis required for producing active pharmaceutical ingredients (APIs). dapinpharma.com Its structure is a component in the synthesis of various compounds, including those with potential therapeutic benefits. lookchem.com For instance, related aminophenyl structures are integral to the synthesis of kinase inhibitors used in oncology, such as the key intermediate for Dasatinib. google.com The versatility of this compound allows it to be a foundational piece in creating new drugs. lookchem.com

Building Block for Agrochemical Development

In the agrochemical industry, this compound is utilized as a foundational building block for creating active ingredients in products designed for crop protection. lookchem.com Its chemical properties are leveraged to synthesize complex molecules for use as pesticides and herbicides. lookchem.com The structural framework of this compound facilitates the development of agents that can effectively manage pests and unwanted weeds, thereby contributing to improved crop yields and agricultural productivity. lookchem.com The development of novel herbicides and insecticides often relies on such versatile intermediates to create new modes of action or improve the efficacy of existing solutions. acs.orgnih.gov

Precursor in Specialty Chemical Production

The compound is an essential intermediate in the synthesis of a variety of specialty and fine chemicals. lookchem.com Its functional groups are ideal for creating molecules with specific properties required in various industrial applications, including the production of dyes and fragrances. lookchem.comvulcanchem.com The ability to modify the amino and hydroxyl groups allows chemists to tailor the final properties of the resulting chemicals, making it a valuable precursor in industries that rely on customized molecular structures.

Contribution to Phosphorescent Material Development

This compound is a significant precursor in the field of advanced materials, particularly for phosphorescent and electroluminescent applications. lookchem.combldpharm.com

The development of highly efficient phosphorescent materials often relies on metal-organic complexes, particularly those involving heavy metals like iridium. researchgate.net The role of this compound in this context is as a precursor for synthesizing the organic ligands that encapsulate the metal ion. The amino and hydroxyl groups can be chemically modified to create bidentate or polydentate ligands that coordinate with a metal center. nih.gov These organic ligands are crucial as they influence the photophysical properties of the resulting metal complex, such as emission color, quantum efficiency, and stability, making them suitable for applications like red phosphorescent materials. lookchem.comresearchgate.net

The phosphorescent metal complexes derived from precursors like this compound are critical components in the fabrication of Organic Light-Emitting Diodes (OLEDs). bldpharm.com These materials are often used as dopants within the emissive layer of an OLED device. nih.gov By harvesting both singlet and triplet excitons, these phosphorescent emitters enable OLEDs to achieve theoretical internal quantum efficiencies of up to 100%, leading to brighter and more energy-efficient displays and lighting sources. nih.gov The specific structure of the ligand precursor helps determine the emission characteristics of the OLED, and this compound is noted for its utility in developing materials for this technology. bldpharm.com The use of such materials has led to significant improvements in the performance and stability of OLED devices. researchgate.net

Applications in Advanced Functional Materials (General)

Beyond phosphorescent materials, this compound is classified as a building block for other advanced functional materials. bldpharm.com One significant application is its use as an organic monomer for the synthesis of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of crystalline porous polymers with highly ordered structures, making them suitable for applications in gas storage, separation, and catalysis. The defined geometry and reactive sites of this compound make it an ideal candidate for constructing these robust and functional porous materials.

Future Research Directions and Emerging Paradigms

Development of Eco-Friendly and Sustainable Synthetic Routes

The chemical industry's increasing focus on green chemistry is steering the synthesis of (2-Amino-6-methylphenyl)methanol and related compounds towards more environmentally benign methodologies. mun.ca Traditional synthetic pathways often rely on harsh reagents and generate significant waste. In contrast, emerging research emphasizes atom economy, the use of renewable resources, and the reduction of hazardous byproducts. mun.ca

One promising avenue is the use of biocatalysts. For instance, the white-rot fungus Bjerkandera adusta has been shown to selectively reduce anthranilic acid to 2-aminobenzaldehyde (B1207257), a direct precursor to the target alcohol. nih.govnih.govresearchgate.netx-mol.com This biocatalytic approach avoids the overreduction to the corresponding alcohol that can occur with chemical reducing agents. nih.govnih.govresearchgate.net Further research in this area could focus on optimizing reaction conditions and exploring other microorganisms or isolated enzymes to improve yields and substrate scope.

Electrochemical methods also present a sustainable alternative for the synthesis of substituted benzyl (B1604629) alcohols. bookpi.org These methods can offer high selectivity and reduce the need for chemical oxidants or reductants. bookpi.org Additionally, the use of green solvents, such as propylene (B89431) carbonate, in conjunction with recyclable catalysts like iron(III) chloride, is being explored for etherification reactions of benzyl alcohols, minimizing waste and environmental impact. acs.org The development of photocatalytic systems, utilizing visible light and molecular oxygen as a green oxidant, further exemplifies the shift towards sustainable synthesis. sioc-journal.cn

| Synthetic Approach | Key Features | Advantages |

| Biocatalysis | Use of whole-cell microorganisms or isolated enzymes. nih.govnih.govresearchgate.net | High selectivity, mild reaction conditions, use of renewable resources. nih.govnih.govresearchgate.net |

| Electrochemistry | Employs electrical current to drive chemical reactions. bookpi.org | High selectivity, avoids stoichiometric reagents, potential for automation. bookpi.org |

| Green Solvents/Catalysts | Utilization of environmentally benign solvents and recyclable catalysts. acs.org | Reduced waste, lower toxicity, improved process safety. acs.org |

| Photocatalysis | Use of light to initiate chemical transformations. sioc-journal.cn | Energy-efficient, utilizes abundant resources (light, oxygen), mild conditions. sioc-journal.cn |

Exploration of Novel Catalytic Systems for Efficient Transformations

The transformation of this compound into more complex and valuable molecules is a key area of research. A significant focus is on the development of novel catalytic systems that are not only efficient but also based on earth-abundant and non-toxic metals.

Manganese-based pincer complexes, for example, have emerged as powerful catalysts for the sustainable synthesis of quinazolines and 2-aminoquinolines from 2-aminobenzyl alcohols. acs.org These reactions proceed via an acceptorless dehydrogenative annulation, a process that is highly atom-economical. acs.org Similarly, manganese catalysts have been successfully employed in the synthesis of tetrahydroquinolines through a "borrowing hydrogen" methodology, which offers an atom-efficient pathway with water as the only byproduct. nih.gov

Transition-metal-free approaches are also gaining traction. For instance, the direct oxidative cyclocondensation of o-aminobenzyl alcohols with N,N-dimethyl enaminones to form quinolines has been achieved using a simple acid/oxidant system, avoiding the need for expensive and potentially toxic metal catalysts. frontiersin.org The development of photocatalytic systems using organic dyes like rhodamine B represents another metal-free strategy for the synthesis of heterocyclic compounds from 2-aminobenzyl alcohols. sioc-journal.cn

Future work in this area will likely involve the design of more sophisticated pincer ligands to fine-tune the activity and selectivity of metal catalysts. The exploration of other earth-abundant metals, such as iron and copper, in novel catalytic cycles will also be a priority. Furthermore, a deeper understanding of reaction mechanisms will be crucial for the rational design of next-generation catalysts.

Design and Synthesis of Advanced Functionalized Derivatives for Specific Applications

The inherent reactivity of the amino and hydroxyl groups in this compound makes it an ideal starting point for the synthesis of a wide array of functionalized derivatives. These derivatives can be tailored for specific applications in fields such as medicinal chemistry, materials science, and catalysis.

For instance, the synthesis of 2-amino-1,3-benzoxazine derivatives, which are privileged heterocyclic scaffolds in pharmaceuticals, can be achieved through the photocatalyzed desulfurative cyclization of 2-aminobenzyl alcohols and isothiocyanates. sioc-journal.cn This method allows for the introduction of various substituents, enabling the fine-tuning of the molecule's biological activity. sioc-journal.cn

The development of quinoline (B57606) and quinazoline (B50416) derivatives from 2-aminobenzyl alcohols is another active area of research. acs.orgfrontiersin.orgresearchgate.net These nitrogen-containing heterocycles are core structures in many bioactive compounds. By varying the reaction partners and catalytic systems, a diverse library of substituted quinolines and quinazolines can be generated for pharmacological screening.

Future research will focus on creating derivatives with precisely controlled electronic and steric properties. This will involve the use of advanced synthetic methodologies to introduce a wider range of functional groups. The goal is to develop molecules with enhanced performance in specific applications, such as targeted drug delivery, molecular sensing, or asymmetric catalysis.

Integration into Complex Supramolecular Architectures and Nanomaterials

The unique structural features of this compound and its derivatives make them attractive building blocks for the construction of complex supramolecular assemblies and functional nanomaterials. The presence of both hydrogen bond donors (amino and hydroxyl groups) and an aromatic ring allows for a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be used to direct the self-assembly of molecules into well-defined architectures.

For example, derivatives of this compound could be designed to act as ligands for metal-organic frameworks (MOFs), leading to materials with tailored porosity and catalytic activity. The amino and hydroxyl groups can coordinate to metal centers, while the aromatic backbone can be functionalized to control the size and shape of the pores within the framework.

Furthermore, these molecules could be incorporated into polymers or dendrimers to create materials with specific optical, electronic, or mechanical properties. The ability to functionalize the aromatic ring provides a handle for tuning these properties and for introducing additional functionalities.

Future research in this area will involve the synthesis of more complex derivatives of this compound with specific self-assembly motifs. The goal is to create novel materials with applications in areas such as gas storage, separation, sensing, and catalysis. The integration of these molecules into nanomaterials like nanoparticles and nanosheets could also lead to new opportunities in electronics and nanomedicine.

Expanding the Scope of Its Utility as a Synthetic Platform

This compound is increasingly being recognized as a versatile and valuable synthetic platform for the construction of a wide range of organic molecules. researchgate.net Its ability to participate in a variety of chemical transformations, including cyclizations, couplings, and functional group interconversions, makes it a powerful tool for organic chemists.

Acceptorless dehydrogenative coupling reactions, for instance, utilize 2-aminobenzyl alcohols as stable and readily available precursors for the synthesis of N-heterocycles, avoiding the use of unstable and expensive 2-aminobenzaldehydes. researchgate.net This approach has been successfully applied to the synthesis of quinolines and quinazolines. frontiersin.orgresearchgate.net

The "borrowing hydrogen" methodology is another powerful strategy that expands the utility of 2-aminobenzyl alcohols. nih.gov This method allows for the formation of C-C and C-N bonds in a single pot, providing an atom-efficient route to complex molecules like tetrahydroquinolines. nih.gov

Future research will aim to further expand the repertoire of chemical transformations that can be performed using this compound as a starting material. This will involve the exploration of new catalytic systems and reaction conditions to enable novel modes of reactivity. The development of one-pot and tandem reactions that allow for the rapid construction of molecular complexity from this simple starting material will be a key focus. Ultimately, the goal is to establish this compound as a cornerstone of a modular and efficient synthetic platform for the creation of diverse and valuable chemical entities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.